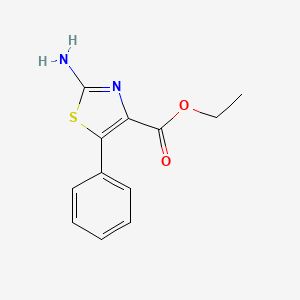

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Descripción general

Descripción

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with thiourea and benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.

Major Products: The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and carboxylic acids.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Bacillus subtilis and Aspergillus niger .

Anticancer Properties

The compound has also shown promise in anticancer research. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Studies have indicated that modifications to the thiazole structure can enhance its efficacy against cancer cells .

Case Study: Synthesis of Derivatives

A study synthesized a series of ethyl 2-(N-substituted phenyl)sulfamoyl-thiazole-4-carboxylate derivatives, which were evaluated for their antimicrobial and anticancer activities. The compounds demonstrated varied effectiveness, with some showing promising results against specific strains .

Biochemical Research

This compound is utilized in biochemical research for its ability to serve as a building block in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis.

Synthetic Chemistry

Synthesis Methods

Multiple synthesis routes have been developed for this compound, each varying in complexity and yield. The traditional methods often involve multi-step reactions that can be optimized for better efficiency .

| Synthesis Method | Steps Involved | Yield (%) | Notes |

|---|---|---|---|

| Traditional Method | Multi-step reaction involving thiourea and ethyl chloroacetate | >80% | Long reaction time |

| Optimized Method | One-pot synthesis with improved reagents | >90% | Reduced reaction time |

Research indicates that thiazole derivatives exhibit diverse biological activities beyond antimicrobial and anticancer effects. These include:

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparación Con Compuestos Similares

- 2-Amino-5-phenyl-1,3,4-thiadiazole

- 2-Amino-1,3-thiazole-4-carboxylate

Comparison: Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development.

Actividad Biológica

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of 2-aminothiazoles, which are known for their significant pharmacological properties. The compound's structure features a thiazole ring, which is crucial for its biological activity.

The primary mechanism by which this compound exerts its effects is through the inhibition of specific enzymes involved in bacterial cell wall synthesis. Notably, it targets UDP-N-acetylmuramate/L-alanine ligase , disrupting the peptidoglycan biosynthesis pathway essential for bacterial survival. This enzymatic inhibition leads to cell lysis and death in susceptible bacterial strains.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Activity : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria. In laboratory studies, it demonstrated notable inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 31.25 μg/mL to 62.5 μg/mL .

- Antifungal Activity : It also displays antifungal properties against strains like Candida albicans and Aspergillus niger. The compound's derivatives have been reported to achieve inhibition rates between 58% and 66% compared to standard antifungal agents .

Anticancer Activity

Research indicates that this compound has potential anticancer effects:

- Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia) cells. The IC50 values for these compounds often fall below 10 µg/mL, indicating strong antiproliferative activity .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antibacterial Efficacy : In a comparative study, derivatives of this compound were synthesized and tested against multiple bacterial strains. The results indicated that modifications on the phenyl ring significantly enhanced antibacterial activity, with some derivatives outperforming conventional antibiotics like cefepime .

- Anticancer Research : A recent investigation into the structure-activity relationship (SAR) of thiazole derivatives revealed that introducing specific substituents on the phenyl group could increase cytotoxicity by more than twofold against cancer cell lines .

Dosage Effects

The biological activity of this compound varies with dosage:

- At low concentrations, it exhibits antimicrobial and antioxidant effects without significant toxicity.

Metabolic Pathways

This compound undergoes metabolism primarily through liver enzymes such as cytochrome P450, leading to various metabolites that may retain or enhance biological activity.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBPADMTYAJYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504105 | |

| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77505-85-2 | |

| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.